molecular formula C12H15NO2 B311768 N-(4-methylphenyl)oxolane-2-carboxamide

N-(4-methylphenyl)oxolane-2-carboxamide

Cat. No.: B311768
M. Wt: 205.25 g/mol
InChI Key: SATTYGCLXDRHGG-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)oxolane-2-carboxamide is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a tetrahydrofuran ring and a 4-methylphenyl group attached to a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)oxolane-2-carboxamide typically involves the reaction of 4-methylphenylamine with tetrahydrofuran-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-methylphenyl)oxolane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: this compound is explored for its potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-methylphenyl)tetrahydro-2-furancarboxamide
  • N-(4-ethoxyphenyl)tetrahydro-2-furancarboxamide
  • N-(4-methylphenyl)oxolane-2-carboxamide derivatives

Uniqueness

This compound is unique due to its specific combination of a tetrahydrofuran ring and a 4-methylphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its potential for diverse applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(4-methylphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C12H15NO2/c1-9-4-6-10(7-5-9)13-12(14)11-3-2-8-15-11/h4-7,11H,2-3,8H2,1H3,(H,13,14)

InChI Key

SATTYGCLXDRHGG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCO2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCO2

Origin of Product

United States

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